![molecular formula C13H13NO3 B2803474 (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid CAS No. 370841-56-8](/img/structure/B2803474.png)
(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid
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Overview
Description
“(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid” is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO3/c1-9-3-4-12-11(7-9)10(2)8-13(16)15(12)6-5-14(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.247 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 414.9±45.0 °C at 760 mmHg . The flash point is 204.7±28.7 °C .Scientific Research Applications
New Syntheses and Molecular Rearrangements
- Synthesis of Dihydro-Pyrano[3,2-c]quinoline Derivatives : A study by Klásek et al. (2003) demonstrated the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones from 3-acyl-4-hydroxy-1H-quinolin-2-ones. This process involves bromination, hydrolysis, and decarboxylation steps leading to various quinoline derivatives, highlighting the compound's utility in generating complex heterocyclic structures (Klásek, Kořistek, Sedmera, & Halada, 2003).
Advanced Heterocyclic Synthesis Techniques
- One-pot Synthesis under Microwave Irradiation : Madhav, Kumar, and Rajitha (2008) reported a rapid method for preparing oxazolo[4,5-c]quinolin-2-yl chromen-2-ones, demonstrating the compound's role in facilitating efficient heterocyclic syntheses. This method uses sulfamic acid as a catalyst and highlights the compound's potential in streamlining synthetic pathways (Madhav, Kumar, & Rajitha, 2008).
Novel Biological Activity Derivatives
- Synthesis of Biologically Active Compounds : Havaldar and Patil (2008) explored the synthesis of novel quinazolin-3-yl-phenoxy-acetic acid derivatives, indicating the potential of (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid in producing compounds with possible biological activities. The study underscores the importance of structural modification in drug discovery and development (Havaldar & Patil, 2008).
Quinoline Derivatives with Potential Antimicrobial Activity
- Organopalladium Compounds and Silver Nanoparticles : El-Sawi, Hosny, and Sayed (2014) investigated the antimicrobial properties of organopalladium compounds derived from (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid and their silver nanoparticle forms. This research highlights the compound's role in developing new antimicrobial agents, emphasizing the importance of metal-mediated syntheses in pharmacological applications (El-Sawi, Hosny, & Sayed, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4,6-dimethyl-2-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-11-10(5-8)9(2)6-12(15)14(11)7-13(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRVOOBQOYKADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid |
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